molecular formula C8H11N3O B13488492 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

Cat. No.: B13488492
M. Wt: 165.19 g/mol
InChI Key: YPBLLYMCQVVCRH-UHFFFAOYSA-N
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Description

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 5 and a carbaldehyde group at position 2. The carbaldehyde group provides a reactive site for further derivatization, enabling the synthesis of hydrazones, Schiff bases, or other functionalized derivatives .

Structural analogs, such as ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS 1955492-72-4, C₁₀H₁₆ClN₃O₂), highlight the versatility of this core for modifications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-10-2-3-11-8(5-10)4-7(6-12)9-11/h4,6H,2-3,5H2,1H3

InChI Key

YPBLLYMCQVVCRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC(=N2)C=O)C1

Origin of Product

United States

Preparation Methods

Condensation of Aminopyrazoles with β-Dicarbonyl Compounds

A widely employed approach to synthesize pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrazines, involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This method proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the fused ring system under acidic or basic conditions, sometimes catalyzed by Lewis acids or bases.

  • This approach allows the introduction of various substituents on the heterocyclic ring by selecting different β-dicarbonyl compounds, which is crucial for tuning electronic and steric properties of the final product.
  • The reaction typically yields high purity products under mild conditions, making it practical for medicinal chemistry applications.

Multi-Step Synthesis Involving Functional Group Transformations

Specific Preparation Methods for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

Although direct literature specifically naming 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is limited, the compound can be synthesized by adapting the general methods for pyrazolo-fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines, as follows:

Starting Materials

  • 5-Amino-3-methylpyrazole or related aminopyrazole derivatives
  • Appropriate β-dicarbonyl compounds or equivalents (e.g., diethyl malonate)
  • Reagents for functional group transformations (e.g., phosphorus oxychloride for chlorination)
  • Catalysts such as sodium ethanolate or potassium carbonate

Stepwise Synthetic Route

Step Reaction Description Conditions Yield (%) Notes
1 Condensation of 5-amino-3-methylpyrazole with diethyl malonate Sodium ethanolate base, reflux 89 Formation of dihydroxy-heterocycle intermediate
2 Chlorination of dihydroxy intermediate Phosphorus oxychloride, reflux 61 Introduction of chloro substituents facilitating further substitution
3 Nucleophilic substitution with amines (e.g., morpholine) Potassium carbonate, room temperature 94 Selective substitution at position 7 of pyrazolo core
4 Cyclization and aldehyde formation Acidic or basic conditions, heating Variable Cyclization to form pyrazolo[1,5-a]pyrazine ring and aldehyde group installation

Catalytic and Solvent Effects

  • Use of solvents such as acetic acid or dimethylformamide (DMF) under catalytic Pd(OAc)2 has been shown to facilitate formation of fused pyrazolo derivatives, indicating the importance of solvent and catalyst choice for efficient synthesis.
  • Reactions in ethanol under air atmosphere at elevated temperatures (e.g., 130 °C) have been successfully employed for similar heterocyclic ring formations.

Analytical Data and Characterization

Typical characterization of the synthesized compound involves:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Condensation with β-dicarbonyl compounds 5-Amino-3-methylpyrazole, β-dicarbonyls Acid/base catalyst Reflux, 18-48 h High yield, tunable substitution Requires careful control of conditions
Multi-step chlorination and substitution Dihydroxy intermediates Phosphorus oxychloride, amines Reflux, room temp Selective substitution, versatile Multiple steps, moderate overall yield
Pd-catalyzed cyclization in acidic solvents Aminopyrazoles, acetic acid or DMF Pd(OAc)2 catalyst 130 °C, 18 h Efficient ring formation Catalyst cost, solvent choice critical

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Heterocyclic Cores

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from closely related pyrazolo[1,5-a]pyrimidine derivatives (e.g., dihydropyrazolo[1,5-a]pyrimidines in –6), which replace one nitrogen atom in the six-membered ring with a carbon. This difference influences electronic properties, solubility, and binding affinity in biological systems.

Table 1: Core Structure Comparison
Compound Heterocycle Key Substituents Molecular Formula
Target Compound Pyrazolo[1,5-a]pyrazine 5-methyl, 2-carbaldehyde C₉H₁₀N₄O
4n () Pyrazolo[1,5-a]pyrimidine 5-[4-(trifluoromethyl)phenyl], 3-diazenyl C₁₉H₁₅F₃N₆O₂
4q () Pyrazolo[1,5-a]pyrimidine 5-(4-nitrophenyl), 3-diazenyl C₁₈H₁₅N₇O₄
Ethyl 6-methyl-... () Pyrazolo[1,5-a]pyrazine 6-methyl, 2-carboxylate (ester) C₁₀H₁₆ClN₃O₂

Physicochemical Properties

Elemental analysis and molecular weight data for analogs provide indirect insights into the target compound’s properties:

Table 3: Elemental Analysis Comparison
Compound Formula (MW) %C (Calc/Found) %H (Calc/Found) %N (Calc/Found)
4f () C₂₁H₂₂N₆O₅ (438.44) 57.53/57.42 5.06/5.18 19.17/18.91
4n () C₁₉H₁₅F₃N₆O₂ (416.36) 54.81/54.61 3.36/3.58 20.18/19.96
Target Compound C₉H₁₀N₄O (190.21) Not reported Not reported Not reported

The carbaldehyde group in the target compound likely reduces solubility in aqueous media compared to hydroxylated analogs (e.g., 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, ) .

Key Research Findings

  • Regioselectivity : Pyrazolo[1,5-a]pyrazines exhibit distinct regioselectivity in multicomponent reactions compared to pyrimidine analogs, favoring carbaldehyde incorporation at position 2 .
  • Biological Potential: Carbaldehyde derivatives show promise as intermediates for kinase inhibitors (e.g., p38 MAPK inhibitors in ) .
  • Stability : Hydrochloride salts (e.g., ) enhance stability and solubility, though this modification is absent in the target compound .

Biological Activity

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, potential antitumor effects, and other pharmacological activities.

Chemical Structure and Properties

  • IUPAC Name : 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde
  • Molecular Formula : C8H8N4O
  • Molecular Weight : 164.18 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives. In particular:

  • In Vitro Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial activities against various pathogens. The results indicated that compounds similar to 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde exhibited inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Pathogen
5-methyl-4H-pyrazolo[1,5-a]pyrazine0.22 - 0.25Staphylococcus aureus
Other derivativesVariesVarious pathogens

Antitumor Activity

The potential antitumor effects of pyrazolo compounds have also been explored. A related study focused on pyrazolo[1,5-a]pyrimidines demonstrated significant cytotoxicity against cancer cell lines:

  • Mechanism of Action : The compounds were found to inhibit specific pathways involved in tumor growth without affecting normal cells significantly. This selectivity is crucial for developing effective cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazolo compounds:

  • Key Modifications : Modifications at various positions on the pyrazole ring can enhance activity against specific targets. For instance, introducing different substituents at the nitrogen or carbon positions has shown to affect both potency and selectivity .

Case Studies

  • Antimicrobial Study : A comprehensive study involving a series of pyrazole derivatives demonstrated that certain structural features significantly influenced their antimicrobial efficacy. The most active derivatives had a specific arrangement of functional groups that enhanced their interaction with bacterial membranes .
  • Anticancer Activity : In another study focusing on pyrazolo[1,5-a]pyrimidin derivatives, promising results were obtained against Mycobacterium tuberculosis, indicating potential applications in treating resistant bacterial strains alongside cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with cyclization to form the pyrazolo[1,5-a]pyrazine core. A common approach includes:

  • Step 1: Cyclization of pyrazole precursors with aldehydes or ketones under basic conditions (e.g., KOH/EtOH) to generate the fused ring system .
  • Step 2: Introduction of the methyl group via alkylation (e.g., methyl iodide in DMF with NaH as a base) at the 5-position .
  • Step 3: Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Swern oxidation) to install the carbaldehyde group at position 2 .
    Key Optimization: Reaction temperature and solvent polarity significantly impact yield. For instance, ethanol or THF is preferred for cyclization, while DMF enhances alkylation efficiency .

Advanced: How can regioselectivity challenges during electrophilic substitution be addressed in this compound?

Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-rich pyrazine ring and steric effects from the methyl group. Strategies include:

  • Directing Groups: Temporarily introducing protecting groups (e.g., Boc on nitrogen) to steer reactivity toward the 3- or 7-positions .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
  • Experimental Validation: Controlled nitration (HNO₃/H₂SO₄ at 0°C) selectively targets the 4-position, as demonstrated in analogous pyrazolo-pyrazines .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituent positions. The carbaldehyde proton appears as a singlet at ~9.8 ppm, while the methyl group resonates at ~2.3 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular weight (calc. for C₉H₁₁N₃O: 177.09 g/mol) and fragmentation patterns .
  • IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality .

Advanced: How can conflicting bioactivity data from kinase inhibition assays be resolved?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound purity. Mitigation strategies:

  • Dose-Response Curves: Validate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
  • Orthogonal Assays: Compare results from fluorescence polarization (FP) and radiometric assays to rule out false positives .
  • Structural Analysis: Co-crystallization with target kinases (e.g., JAK2) identifies binding modes and explains potency variations .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Cell-Free Systems: Enzyme inhibition assays (e.g., kinase panels) assess direct target interactions .
  • Cancer Cell Lines: Use MDA-MB-231 (breast) or A549 (lung) cells for antiproliferative activity via MTT assays .
  • Solubility Considerations: Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction: Tools like Schrödinger’s QikProp or SwissADME estimate metabolic liabilities (e.g., CYP450 interactions) .
  • MD Simulations: Analyze binding to cytochrome P450 3A4 to identify susceptible oxidation sites (e.g., methyl or aldehyde groups) .
  • Experimental Cross-Validation: Compare in silico predictions with microsomal stability assays (rat/human liver microsomes) .

Basic: How to troubleshoot low yields in the final oxidation step?

Methodological Answer:
Low yields often stem from over-oxidation or side reactions. Solutions:

  • Alternative Oxidants: Replace MnO₂ with Dess-Martin periodinane for milder conditions .
  • Protection Strategies: Temporarily protect reactive amines (e.g., as acetates) before oxidation .
  • In Situ Monitoring: Use TLC or HPLC to terminate the reaction at the aldehyde stage, avoiding carboxylic acid formation .

Advanced: What strategies resolve contradictions in SAR studies for analogs?

Methodological Answer:
Conflicting SAR data may arise from off-target effects or assay variability. Approaches include:

  • Proteomic Profiling: Chemoproteomics identifies unintended targets (e.g., using activity-based protein profiling) .
  • Free Energy Perturbation (FEP): Predicts binding affinity changes for methyl or aldehyde modifications .
  • Crystallographic Overlays: Compare analog-bound kinase structures to explain potency differences .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 37°C over 24 hours .
  • Light/Temperature Sensitivity: Store samples under UV light or at 40°C for accelerated stability testing .
  • Mass Balance Analysis: Quantify parent compound and degradation products (e.g., oxidation to carboxylic acid) .

Advanced: What synthetic routes enable gram-scale production while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer for cyclization and oxidation steps, reducing byproducts .
  • Crystallization Optimization: Use solvent mixtures (e.g., EtOAc/heptane) to enhance crystal purity (>99% by HPLC) .
  • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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